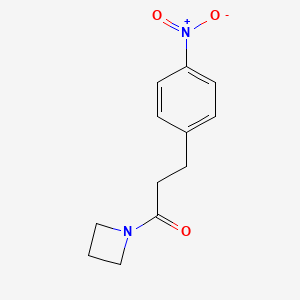![molecular formula C13H9N3O2 B13873789 3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine CAS No. 507462-27-3](/img/structure/B13873789.png)
3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a nitro group at the 3-position and a phenyl group at the 5-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with substituted aldehydes under specific conditions . Another approach includes the nitration of 1H-pyrrolo[2,3-B]pyridine derivatives, which can be carried out using nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 3-position of the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products Formed
Reduction: 3-Amino-5-phenyl-1H-pyrrolo[2,3-B]pyridine.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Aplicaciones Científicas De Investigación
3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets such as FGFRs. The compound binds to the active site of the receptor, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-B]pyridine: Lacks the nitro and phenyl groups, making it less potent in biological activities.
5-Nitro-1H-pyrrolo[2,3-B]pyridine: Similar structure but without the phenyl group, leading to different biological properties.
Uniqueness
3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both nitro and phenyl groups, which enhance its biological activity and specificity towards certain molecular targets. This makes it a valuable compound in drug discovery and development.
Propiedades
Número CAS |
507462-27-3 |
|---|---|
Fórmula molecular |
C13H9N3O2 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
3-nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)12-8-15-13-11(12)6-10(7-14-13)9-4-2-1-3-5-9/h1-8H,(H,14,15) |
Clave InChI |
COBTZNKFUOCFCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(NC=C3[N+](=O)[O-])N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


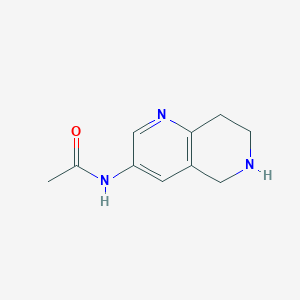
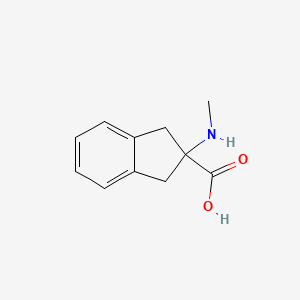
![2-[(1-Phenylethylamino)methyl]aniline](/img/structure/B13873716.png)
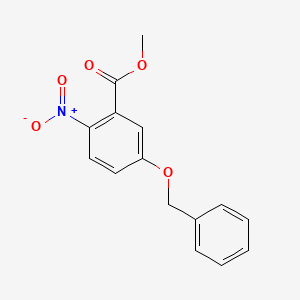

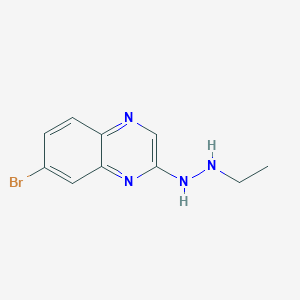

![4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid](/img/structure/B13873759.png)
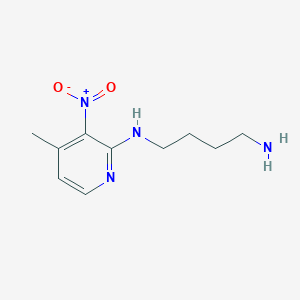
![[2-(Tert-butylsulfonylamino)phenyl]boronic acid](/img/structure/B13873767.png)
![2-(3,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13873772.png)
![6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B13873783.png)
![4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13873785.png)
